Pyrophosphate 2-

描述

Historical Development and Discovery of Pyrophosphate Species

The study of pyrophosphate species dates to early investigations into inorganic phosphates. In 1827, pyrophosphoric acid ($$H4P2O_7$$) was first synthesized by heating sodium phosphate salts to high temperatures, as documented by Scottish chemist Mr. Clarke. This discovery revealed the existence of condensed phosphate species beyond orthophosphates.

By the mid-19th century, researchers recognized pyrophosphate's role in industrial processes, particularly its ability to complex metal ions. The 20th century brought biochemical insights: Fritz Lipmann hypothesized pyrophosphate ($$PP_i$$) as a potential primordial energy currency in early metabolism, preceding ATP. This "pyrophosphate world" theory gained support from discoveries of proton-pumping membrane pyrophosphatases in prokaryotes, suggesting ancient bioenergetic roles.

Key milestones include:

- 1966: Identification of membrane-bound pyrophosphatases coupling $$PP_i$$ hydrolysis to ion transport

- 1980s: Structural characterization of pyrophosphate salts via X-ray diffraction

- 21st century: Applications in targeted drug delivery systems using pyrophosphate ester linkers

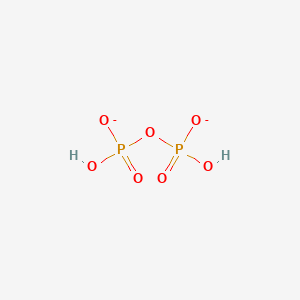

Chemical Definition and Structural Characteristics of $$[H2P2O_7]^{2-}$$

The pyrophosphate dianion ($$[H2P2O_7]^{2-}$$) consists of two phosphate tetrahedra sharing a bridging oxygen atom (Fig. 1). Key structural features include:

Geometric Parameters

| Property | Value | Source |

|---|---|---|

| P-O-P bond angle | 130–140° | |

| P-O$$_{bridge}$$ length | 1.61 Å | |

| P-O$$_{terminal}$$ length | 1.49–1.53 Å |

The central P-O-P linkage creates a strained structure with enhanced hydrolytic reactivity compared to orthophosphates. Density functional theory (DFT) calculations show electron density redistribution stabilizes the dianion through resonance between terminal oxygen atoms.

Position in the Pyrophosphate Acid-Base Equilibrium System

Pyrophosphoric acid ($$H4P2O_7$$) undergoes four-stage dissociation in aqueous solutions:

$$

\begin{align}

H_4P_2O_7 &\rightleftharpoons H_3P_2O_7^- + H^+ \quad (pK_{a1} = 0.91) \

H_3P_2O_7^- &\rightleftharpoons H_2P_2O_7^{2-} + H^+ \quad (pK_{a2} = 2.10) \

H_2P_2O_7^{2-} &\rightleftharpoons HP_2O_7^{3-} + H^+ \quad (pK_{a3} = 6.70) \

HP_2O_7^{3-} &\rightleftharpoons P_2O_7^{4-} + H^+ \quad (pK_{a4} = 9.32) \

\end{align}

$$

Data from

The $$[H2P2O_7]^{2-}$$ species predominates at pH 2.1–6.7, making it critical in biological buffering systems. Hydrolysis kinetics follow:

$$

[H2P2O7]^{2-} + H2O \rightarrow 2[HPO_4]^{2-} \quad (\text{half-life} \approx 10^3 \text{ years without enzymes})

$$

Nomenclature and Classification Within Phosphate Chemistry

The International Union of Pure and Applied Chemistry (IUPAC) recognizes two naming conventions:

- Additive Nomenclature : Diphosphate(2−)

- Substitutive Nomenclature : μ-oxido-bis(trioxidophosphate)(2−)

Classification hierarchy:

- Class : Polyphosphates

- Subclass : Diphosphates

- Oxidation State : P$$^V$$

Terminology distinctions:

| Term | Definition | Example |

|---|---|---|

| Pyrophosphate | Anhydride-linked phosphate dimer | $$[P2O7]^{4-}$$ |

| Diphosphate | Salt containing two phosphate units | $$Na2[H2P2O7]$$ |

| Bisphosphate | Two separate phosphate esters | Fructose-1,6-bisphosphate |

Adapted from

属性

IUPAC Name |

[hydroxy(oxido)phosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPKVPWEQAFLFU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])OP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O7P2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkali Metal Pyrophosphate Reactions

The most direct route involves reacting orthophosphate precursors with alkali metal salts under controlled dehydration conditions. For example, stannous pyrophosphate synthesis employs stannous chloride (SnCl₂) or stannous sulfate (SnSO₄) reacting with sodium or potassium pyrophosphate (Na₄P₂O₇/K₄P₂O₇) at ambient temperatures (10–40°C). Critical parameters include:

-

Reactant concentrations : 20–45% for stannous salts, 2–20% for pyrophosphate solutions.

-

Aging time : Limited to 0–72 hours post-synthesis to prevent oxidation of Sn²+ to Sn⁴+.

-

Washing protocols : Chloride removal (<1% Cl⁻) via aqueous washes ensures product stability.

This method yields a turbidity-free complex upon dissolution (0–5 NTU), making it suitable for electroplating applications where solution clarity is paramount.

Organophosphate Hydrolysis and Self-Condensation

Sub-equimolar hydrolysis of diethyl chlorophosphate (DECP) with water (0.24:1 [H₂O]/[DECP] molar ratio) generates pyrophosphates through sequential condensation. Key observations include:

-

Temperature dependence : At 293 K, DECP hydrolysis produces tetraethyl pyrophosphate (TEPP) within 24 hours, with longer chains (P₁, P₂ species) forming over 118 days.

-

Kinetic traps : Low water concentrations favor TEPP formation, while excess water shifts products toward monoethyl orthophosphate.

Table 1: DECP Hydrolysis Products at Varied Water Ratios

| [H₂O]/[DECP] | Dominant Product | Yield (%) | Reaction Time |

|---|---|---|---|

| 0.24 | TEPP | 68 | 24 h |

| 0.50 | DEHP | 52 | 72 h |

| 1.00 | Orthophosphate | 89 | 1 h |

Electrochemical and Photochemical Synthesis

Light-Dependent Pyrophosphate Synthesis

Chromatophores from Rhodospirillum rubrum catalyze PPi²− formation from inorganic orthophosphate (Pi) under illumination. The system requires:

-

Reductants : Ascorbate or succinate at 50–100 μM for maximal activity.

-

Inhibitor profiles : Oligomycin stimulates PPi²− synthesis by 250% in ATPase-deficient membranes, indicating independent energy-coupling pathways.

Rates of PPi²− synthesis reach 25% of concurrent ATP production, with optimal yields at low light intensities (50–100 lux).

Enzymatic and Trapping-Assisted Methods

ADP-Glucose Pyrophosphorylase Trapping

A two-enzyme system (PPi-dependent phosphofructokinase and aldolase) converts fructose-6-phosphate and PPi²− into fructose-1,6-bisphosphate, enabling real-time quantification via NADH oxidation at 340 nm. This method achieves sensitivities of 200–2000 nmol/mL, with interferences minimized by pre-treatment with pyrophosphatase inhibitors.

Table 2: Enzymatic Assay Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH | 7.4–7.8 | Maximizes activity of PPi-PFK |

| Mg²+ | 5–10 mM | Stabilizes enzyme complexes |

| Temperature | 30°C | Balances reaction rate and enzyme denaturation |

Organic Derivatives and Functionalization

Acetylthiamin Pyrophosphate Synthesis

2-Acetylthiamin pyrophosphate (Acetyl-TPP) is synthesized via CrO₃ oxidation of 2-(1-hydroxyethyl)-TPP in aqueous chromic acid at 23°C. The product exists in equilibrium between keto, hydrate, and carbinolamine forms, with stability enhanced below pH 5.0. Key challenges include:

-

Hydrolysis mitigation : Acetyl group loss accelerates above pH 6.5, necessitating rapid quenching with hydroxylamine for hydroxamic acid derivatization.

-

Spectral characterization : Distinct ¹H NMR signals at δ 2.45 (keto CH₃), δ 4.80 (hydrate OH), and δ 5.20 (carbinolamine CH) confirm structural heterogeneity.

Industrial-Scale Production and Quality Control

Crystallization and Drying Protocols

Post-synthesis, pyrophosphate salts are purified via:

-

Recrystallization : From ethanol/water mixtures (3:1 v/v) to remove Na⁺/K⁺ contaminants.

-

Drying conditions : 60–150°C under vacuum to prevent rehydration, yielding powders with <0.5% moisture.

Table 3: Typical Impurity Profiles for Commercial PPi²− Salts

| Impurity | Allowable Limit (ppm) | Common Sources |

|---|---|---|

| Cl⁻ | <1000 | Incomplete washing |

| SO₄²− | <500 | Sulfate precursor carryover |

| Heavy metals (Pb) | <5 | Reactor corrosion |

化学反应分析

Hydrolysis

Pyrophosphate undergoes hydrolysis, which is the cleavage of the P-O-P bond through the addition of water . In the absence of enzymes, this reaction proceeds slowly except in highly acidic conditions .

This hydrolysis can occur through internal or external processes. Internal hydrolysis involves water molecules within the solid reacting with pyrophosphate molecules, forming small amounts of phosphate anions, a process that is negligible under 140°C. External hydrolysis is favored by acidic conditions at lower temperatures .

The rates of hydrolysis of pyrophosphate and pyro-di-H-phosphonate were determined by ³¹P{H} NMR as a function of pH at 25 °C and ionic strength .

Reaction with Calcium Ions

Calcium pyrophosphates (CPPs) can be synthesized through the coprecipitation of calcium and pyrophosphate ions . The resulting phase can be amorphous or crystalline depending on the conditions .

Different molar ratios of calcium to pyrophosphate influence the product formed :

-

A mixture of m-CPPD and t-CPPD appears at = 1.5 and below.

-

An amorphous phase forms for = 3 and above.

Table 1: Synthesis temperature and pH of hydrated calcium pyrophosphate phases

| Parameter | a-CPP | m-CPPD β | m-CPPD | t-CPPD |

|---|---|---|---|---|

| Temperature $$°C] | 25 | 25 | 90 | 90 |

| pH | 5.8 | 4.5 | 5.8 | 3.6 |

Leavening Agent

Calcium acid pyrophosphate (CAPP) is used as a leavening agent in the baking industry. It reacts with a base, such as sodium bicarbonate, to produce carbon dioxide gas, which provides the leavening .

Detection of Pyrophosphate

Fe-salen based probes can be used for pyrophosphate detection . In the presence of PPi, the probe disassembles into its molecular subunits and releases a fluorescent signal . The reaction rate displays pH-dependent behavior due to the acid-base properties of pyrophosphoric acid .

Role of Pyrophosphatases

Pyrophosphatases (PPases) catalyze the hydrolysis of pyrophosphate. Type II sPPases, found in prokaryotes, are much faster, hydrolyzing PPi with rate constants on the order of 1,700–3,000 s⁻¹ . These enzymes use metal ions like Mg²⁺ and Mn²⁺ to bind PPi and water, facilitating nucleophilic attack and driving the reaction to completion rapidly .

科学研究应用

焦磷酸根离子在科学研究中具有广泛的应用:

相似化合物的比较

类似化合物

磷酸根 (PO4 3-): 单个磷酸根离子,是 ATP 和 DNA 的关键组成部分。

三磷酸根 (P3O10 5-): 包含三个通过氧原子连接的磷原子,存在于 ATP 等化合物中。

独特性

焦磷酸根离子因其能够与金属离子形成稳定的络合物以及其在能量代谢中的作用而具有独特性。 与单个离子磷酸根不同,焦磷酸根离子包含两个连接的磷原子,使其具有独特的化学性质 .

常见问题

Basic Research Questions

Q. How is pyrophosphate 2- detected in aqueous solutions, and what methods ensure selectivity over structurally similar anions like ATP or phosphate?

- Methodological Answer : Fluorescent chemosensors utilizing metal-ion complexes (e.g., Zn²⁺ or Cu²⁺) are widely employed. These sensors exploit the higher anionic charge density of pyrophosphate compared to ATP or phosphate, enabling selective binding via metal coordination. For example, displacement assays using europium(III) complexes or excimer-based probes can distinguish P₂O₇⁴⁻ from ATP in 100% aqueous solutions . Selectivity is further enhanced by optimizing ligand design to favor tetrahedral geometry for pyrophosphate binding over trigonal planar (phosphate) or linear (ATP) configurations.

Q. What role does pyrophosphate 2- play in enzymatic reactions such as ATP hydrolysis or DNA replication?

- Methodological Answer : Pyrophosphate 2- acts as a product of ATP hydrolysis and a regulator of DNA polymerase activity. In ATP hydrolysis, pyrophosphate release drives reaction equilibrium, which can be monitored via coupled assays (e.g., luciferase-based ATP detection). For DNA replication, real-time pyrophosphate detection via chemosensors or enzymatic cascades (e.g., pyrophosphatase-linked colorimetry) validates polymerase fidelity .

Q. What spectroscopic techniques are suitable for characterizing pyrophosphate 2- interactions with metal ions in solution?

- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies binding modes (e.g., bridging vs. terminal coordination), while ³¹P NMR monitors chemical shifts to track pyrophosphate conformational changes. Stability constants for metal complexes (e.g., Zn²⁺-P₂O₇⁴⁻) are quantified via potentiometric titrations or UV-Vis competition experiments .

Advanced Research Questions

Q. How do stability constants of pyrophosphate 2- metal complexes influence their catalytic activity in enzymes like pyruvate decarboxylase?

- Methodological Answer : Stability constants (log K) determine metal-ligand binding strength, which is critical for enzyme cofactor function. For example, Zn²⁺-HETPP (2-(α-hydroxyethyl)thiamine pyrophosphate) forms a stable dimeric complex (log K = 4.2) that activates pyruvate decarboxylase, whereas less stable TPP complexes fail to bind the apoenzyme. Competitive titration with EDTA or alternative metals (e.g., Cd²⁺) validates these interactions .

Q. What experimental strategies resolve contradictions in pyrophosphate 2- interaction data from different spectroscopic methods?

- Methodological Answer : Contradictions often arise from solvent polarity, pH, or competing ions. Cross-validate findings using complementary techniques:

- FT-IR vs. Raman spectroscopy to confirm binding modes.

- Isothermal titration calorimetry (ITC) to quantify enthalpic/entropic contributions, reconciling discrepancies in NMR-derived stability constants.

- Control experiments in buffered systems (e.g., Tris-HCl at physiological pH) minimize artifacts .

Q. How can researchers design pyrophosphate 2- sensors for real-time monitoring in complex biological matrices (e.g., serum)?

- Methodological Answer : Incorporate hydrophilic ligands (e.g., polyethylene glycol chains) to enhance aqueous solubility and reduce nonspecific protein binding. Ratiometric sensors (e.g., dual-emission probes) mitigate matrix interference. Validate specificity via spike-recovery assays in serum, comparing sensor output against enzymatic pyrophosphatase digestion controls .

Q. What are the challenges in extrapolating pyrophosphate 2- behavior from model systems (e.g., in vitro assays) to in vivo conditions?

- Methodological Answer : In vivo environments introduce competing anions (e.g., bicarbonate) and pH gradients. Use organelle-targeted probes (e.g., mitochondrial-localized sensors) or microdialysis to sample extracellular pyrophosphate. Compare results with genetically encoded reporters (e.g., SEAP-based secreted alkaline phosphatase) for cross-validation .

Q. How do pyrophosphate 2- interactions with rare-earth metals differ from transition metals, and what implications does this have for industrial catalysis?

- Methodological Answer : Rare-earth metals (e.g., La³⁺) form stronger complexes due to higher charge density, enabling applications in phosphate sequestration. Characterize via X-ray crystallography or EXAFS to determine coordination geometry. Catalytic activity is assessed using model reactions (e.g., ester hydrolysis) under varying pyrophosphate/metal ratios .

Methodological Best Practices

- Data Integrity : Maintain raw spectral datasets and titration curves in repositories like Zenodo for reproducibility. Use plagiarism-check software to ensure originality in reporting .

- Reagent Purity : Validate pyrophosphate 2- stock solutions via ion chromatography or enzymatic assays (e.g., pyrophosphatase-linked NADH oxidation) to confirm absence of ATP/ADP contaminants .

- Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions, e.g., "Does pyrophosphate 2- modulate metalloenzyme activity via allosteric or direct catalytic mechanisms?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。